molecular formula C6H7NO2 B1330042 3-Aminobenzene-1,2-diol CAS No. 117001-65-7

3-Aminobenzene-1,2-diol

Cat. No. B1330042
M. Wt: 125.13 g/mol
InChI Key: MGBKJKDRMRAZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A general class of ortho-dihydroxyphenylalkylamines derived from tyrosine.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 2-Aminophenols and Heterocycles : 3-Aminobenzene-1,2-diol is used in the synthesis of 2-aminophenols, 2-aminobenzene-1,3-diols, and heterocycles through Ru-catalyzed C-H mono- and dihydroxylation, demonstrating excellent reactivity, regioselectivity, and functional group tolerance (Yang, Shan, & Rao, 2013).

  • Corrosion Inhibition Properties : Derivatives of 3-Aminobenzene-1,2-diol, such as 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties on metals like mild steel and aluminum in acidic and basic environments (Verma et al., 2015a), (Verma et al., 2015b).

  • Conducting Polymer Films : The nucleophilic nature of the diol function of 3-Aminobenzene-1,2-diol allows for the electropolymerization to form stable conducting polymer films, which can be used for the attachment of biomolecules (Li et al., 1999).

Biomedical and Environmental Applications

  • Antimicrobial Applications : Metal-incorporated resins synthesized from 3-Aminobenzene-1,2-diol derivatives demonstrate antimicrobial activity and are suitable for medical and biomaterial applications requiring thermal sterilization (Nishat et al., 2011).

  • Electrochemical Biosensors : 3-Aminobenzene-1,2-diol and its isomers have been used in the electropolymerization on electrodes with oxidase enzymes for the development of interference-free electrochemical biosensors (Carelli et al., 1996).

Organic Chemistry Research

  • Catalysis and Organic Synthesis : 3-Aminobenzene-1,2-diol derivatives are involved in various organic synthesis processes, such as gold-catalyzed 1,2-difunctionalizations and photoinduced cross-coupling reactions (Mukherjee et al., 2011), (Zhao et al., 2018).

Environmental Remediation

  • Biodegradation of Pollutants : Hydroxyquinol 1,2-dioxygenase, which catalyzes the ring cleavage of a derivative of 3-Aminobenzene-1,2-diol, plays a key role in the degradation of aromatic compounds, including recalcitrant polychloro- and nitroaromatic pollutants (Ferraroni et al., 2005).

  • Study of Oxidation and Polymerization : The oxidation and polymerization of 3-Aminobenzene-1,2-diol and its derivatives have been studied for applications in producing nanoscale features on surfaces, with insights into the electrochemical behavior and polymer film characteristics (Kennedy et al., 2007).

properties

IUPAC Name

3-aminobenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBKJKDRMRAZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151663
Record name Benzenediol, amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzene-1,2-diol

CAS RN

117001-65-7, 20734-66-1
Record name Benzenediol, amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117001657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediol, amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1,2-benzenediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-nitrobenzene-1,2-diol (600 mg) in methanol (6 ml) was added 10% palladium on carbon (60 mg), and the mixture was stirred for 3 hours at ambient temperature under hydrogen atmosphere. Insoluble material was filtered off, and the filtrate was concentrated in vacuo. The residue was crystallized with diisopropyl ether to give 3-aminobenzene-1,2,-diol (470 mg).
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Synthesis routes and methods II

Procedure details

The whole brains of mice of ddY-strain were homogenized and the resulting brain homogenate was diluted with the same volume of a buffere solution (comprising 50 mM Tris-HCl (pH 8.6, 1.5 mM EDTA.2Na); 0.5 mM Pridoxal-5-Phosphate; 1 mM Nialamide; and 0.85 mM L-ascorbic acid), and the mixture was centrifuged at 10,000 g to give a supernatant liquid containing the brain enzymes. To this supernatant liquid (500 μl) was added a solution containing 4.5 mM of a substrate selected from L-threo-adrenalinecarboxylic acid, L-threo-DOPS and L-DOPA. The mixture obtained (pH ca. 8, 1.0 ml) was incubated for 30 minutes at 37° C., followed by quantitative determination of adrenaline, noradrenaline or dopamine formed as the reaction product catecholamine.
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L-threo-adrenalinecarboxylic acid
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Synthesis routes and methods III

Procedure details

Chromaffin cells were prepared from bovine adrenal glands by protease perfusion using the method described by Livett in Physiol. Rev. 64:1103 (1984). The cells were plated at 1×106 cells/well in 24-well plates in Dulbecco's modified Eagle's medium supplemented with 10% fetal calf serum, 8 μM fluorodoxyurine, 50 μg/ml gentamicin, 10 μM cytosine arabinofuranoside, 2.5 μg/ml fungizone, 25 international units/ml penicillin, 25 μg/ml streptomycin and 2 mM glutamine. Experiments were performed 3-8 days after plating. Ca2+-evoked catecholamine release was measured fluorometrically.
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gentamicin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobenzene-1,2-diol
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3-Aminobenzene-1,2-diol
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3-Aminobenzene-1,2-diol
Reactant of Route 4
3-Aminobenzene-1,2-diol
Reactant of Route 5
3-Aminobenzene-1,2-diol
Reactant of Route 6
3-Aminobenzene-1,2-diol

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